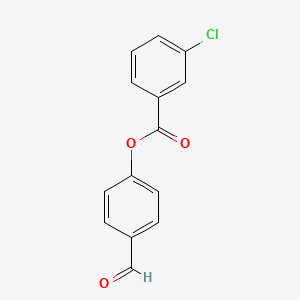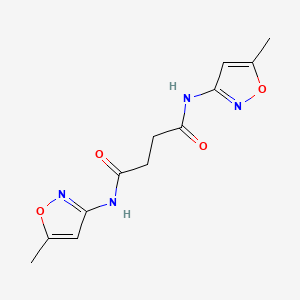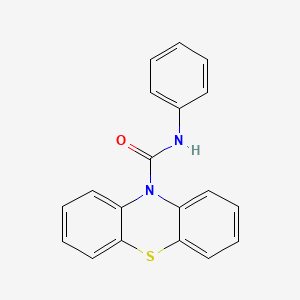![molecular formula C15H14N2O4 B5868729 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer treatment.
作用机制
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione inhibits the activity of NAE by binding to the catalytic cysteine residue of NAE. This results in the inhibition of the neddylation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of proteins involved in cell cycle regulation and DNA repair. The inhibition of CRLs leads to the accumulation of these proteins, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, breast cancer, and prostate cancer. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has also been shown to inhibit tumor growth in preclinical models.
实验室实验的优点和局限性
One advantage of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its stability, which can be affected by factors such as pH and temperature. This can make it challenging to use in lab experiments.
未来方向
There are several future directions for research on 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of focus is the development of more stable analogs of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione that can be used in lab experiments and clinical trials. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. Additionally, there is a need for further studies to understand the mechanism of action of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione and its potential for combination therapy with other cancer treatments.
合成方法
The synthesis of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione involves several steps, starting with the reaction of 4-bromobenzaldehyde with morpholine to form 4-bromo-N-morpholinobenzaldehyde. This compound is then reacted with malonic acid in the presence of sodium ethoxide to form 4-bromo-N-morpholinobenzaldehyde malonic acid diester. The final step involves the reaction of this compound with ammonium acetate to form 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
科学研究应用
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been extensively studied in preclinical models and has shown promising results as a cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins and plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells by inhibiting the degradation of key proteins involved in cell cycle progression and DNA repair.
属性
IUPAC Name |
1-[2-(morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-5-6-14(19)17(13)12-4-2-1-3-11(12)15(20)16-7-9-21-10-8-16/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKXHIOKXTNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)


![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)


![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
